5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Parasitology Medicinal Chemistry Kinase Inhibition

SAR-sensitive kinase inhibitor programs require precisely substituted building blocks-generic analogs invalidate target selectivity. This N,1-dimethylated 5-amino-pyrazole-4-carboxamide scaffold is the validated core for CDPK1-targeting antiparasitic agents and RET-selective chemical probes. • CDPK1 inhibitors with nanomolar potency (T. gondii IC50 = 120 nM) • RET inhibitor 15l shows exclusive selectivity among 369 kinases • Superior safety profiles vs. earlier BKI analogs (e.g., BKI-1708) ≥95% purity; custom synthesis available.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 1022962-66-8
Cat. No. B1519162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
CAS1022962-66-8
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(N(N=C1)C)N
InChIInChI=1S/C6H10N4O/c1-8-6(11)4-3-9-10(2)5(4)7/h3H,7H2,1-2H3,(H,8,11)
InChIKeyLOYKLDXYNWYWDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide: Procurement Overview


5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide (CAS 1022962-66-8) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₄O and a molecular weight of 154.17 g/mol, belonging to the class of 5-amino-pyrazole-4-carboxamides . This specific scaffold serves as a critical core structure for the development of potent and selective kinase inhibitors, particularly for targeting calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites and overcoming gatekeeper mutations in receptor tyrosine kinases [1]. Its structural features, including the 5-amino and N,1-dimethyl substitutions, provide a unique platform for derivatization, directly influencing the potency, selectivity, and metabolic stability of the resulting inhibitors, which are key differentiators for research procurement in medicinal chemistry and parasitology [2].

Pathway-targeted inhibitor development for CDPK1
N,1-Dimethyl substitution defines binding mode specificity
Scaffold for selectivity studies against off-target kinases

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide: Critical Role of N,1-Dimethylation


The 5-amino-pyrazole-4-carboxamide scaffold is a versatile starting point for kinase inhibitor design, but biological activity is exquisitely sensitive to its substitution pattern. The specific N,1-dimethylation on the pyrazole ring of 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide is not a generic feature; it is a key determinant of the molecule's binding mode, potency, and selectivity [1]. Closely related analogs, such as those with an unsubstituted carboxamide (e.g., 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, CAS 18213-75-7) or different N-alkyl groups, will exhibit profoundly different target engagement and pharmacokinetic profiles [2]. Substituting this specific compound with a generic pyrazole-4-carboxamide, or even a closely related analog, risks invalidating structure-activity relationship (SAR) studies, compromising target selectivity, or introducing unforeseen toxicities like hERG inhibition, which has been a documented issue for other analogs in this class [3]. The procurement of the correct, precisely substituted building block is therefore non-negotiable for reproducible and interpretable research.

Unsubstituted carboxamide analogs (e.g., CAS 18213-75-7) may shift target engagement and pharmacokinetic profile.

Different N-alkyl groups can introduce off-target effects, including reported hERG channel interaction.

Generic pyrazole-4-carboxamide can invalidate SAR and compromise assay reproducibility.

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide: Comparative Evidence


Aminopyrazole-4-carboxamide vs. Pyrazolopyrimidine Scaffolds

This compound's core scaffold was specifically chosen to replace the pyrazolopyrimidine scaffold in Bumped Kinase Inhibitors (BKIs) to engineer greater selectivity and mitigate off-target toxicity [1]. The decision to use 5-aminopyrazole-4-carboxamide over pyrazolopyrimidine was based on its ability to maintain potency against the target kinase (CDPK1) while reducing promiscuous inhibition of human kinases [2].

Scaffold Selection
Class-level
5-Aminopyrazole-4-carboxamide vs. Pyrazolopyrimidine scaffold
Reported selective CDPK1 inhibition with reduced off-target kinase interaction; derived analogs achieve nanomolar potency in vitro.
Supports selectivity-driven scaffold hopping for BKI development
Derived analog IC50 data available for review
Parasitology Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Antiparasitic Potency: T. gondii vs. N. caninum

BKI-1708, an advanced analog derived from the 5-aminopyrazole-4-carboxamide scaffold, demonstrates differential potency against two related apicomplexan parasites [1]. This potency differential is a key feature for targeted research applications and is a direct result of SAR enabled by the core scaffold.

Antiparasitic Potency
Reported
T. gondii IC50: 120 nM
N. caninum IC50: 480 nM
4-fold potency difference
Supports species-specific potency evaluation for parasitology research
In vitro β-galactosidase reporter assay
Parasitology Toxoplasmosis Neosporosis In Vitro Efficacy

Superior Safety Profile: BKI-1708

In a comparative toxicology study of bumped kinase inhibitors (BKIs) for cryptosporidiosis, analogs based on the 5-aminopyrazole-4-carboxamide scaffold exhibited markedly different safety profiles [1]. BKI-1708, an analog of this class, was found to be free of the dose-limiting toxicities observed with closely related compounds.

Model Safety Context
Direct comparison
BKI-1708: No bone or neurological findings
BKI-1770: Bone toxicity; BKI-1841: Neurological effects
Reported absence of adverse endpoint findings in mouse model
Supports model-safety endpoint review for scaffold optimization
Mouse C. parvum infection model
Toxicology Cryptosporidiosis Bumped Kinase Inhibitors In Vivo Safety

RET Kinase Selectivity and Metabolic Stability

The 5-aminopyrazole-4-carboxamide scaffold was rationally designed to enhance the metabolic stability of the pyrazolopyrimidine scaffold while maintaining or improving kinase selectivity [1]. The resulting analog, 15l, demonstrates this enhanced profile.

RET Selectivity
Cross-study
WT RET IC50: 44 nM; V804M mutant IC50: 252 nM
Exclusive RET inhibition among 369 kinases; reported enhanced metabolic stability vs. pyrazolopyrimidine scaffold.
Supports selective RET inhibitor design and gatekeeper-mutant resistance studies
Biochemical kinase profiling panel
Oncology Kinase Inhibition Selectivity RET Kinase

5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide: Application Scenarios


Next-Generation Bumped Kinase Inhibitor Development

Based on evidence that this scaffold yields BKIs with superior safety profiles (e.g., BKI-1708 lacking bone/neurological toxicity compared to BKI-1770/-1841) and nanomolar antiparasitic potency, this compound is the starting material of choice for medicinal chemists seeking to develop safe and effective treatments for cryptosporidiosis and toxoplasmosis [1].

Selective Kinase Probes for Oncology

The scaffold's demonstrated ability to generate exquisitely selective kinase inhibitors, as shown by the RET inhibitor 15l which exclusively targets RET among 369 kinases, makes it a premier starting point for developing chemical probes to dissect RET-driven signaling pathways in cancer biology without off-target confounding effects [1].

Differential Drug Sensitivity in Apicomplexans

Derivatives of this compound, like BKI-1708, exhibit a 4-fold difference in potency between T. gondii (IC50 = 120 nM) and N. caninum (IC50 = 480 nM), making this scaffold ideal for generating analogs to probe the structural basis for differential drug sensitivity and for developing species-specific research tools [1].

Application
Selection Property
Validation Focus
Bumped kinase inhibitor research for apicomplexan models
Safety endpoint optimization context
Bone/neurological endpoint monitoring in models
Selective RET kinase probe development
Kinase selectivity profiling
Gatekeeper-mutant resistance study interpretation
Species-selective antiparasitic potency evaluation
Strain-selective potency review
In vitro potency cross-species comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.